3-(Trifluoromethoxy)naphthalen-2-amine
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Overview
Description
3-(Trifluoromethoxy)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)naphthalen-2-amine typically involves the introduction of the trifluoromethoxy group into a naphthalene derivative. One common method is the reaction of naphthalen-2-amine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with various enzymes and receptors to exert its effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)naphthalen-2-amine
- 2-(Trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Comparison: Compared to these similar compounds, 3-(Trifluoromethoxy)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethoxy group on the naphthalene ring. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-6H,15H2 |
InChI Key |
HOUNULQAMQVHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)OC(F)(F)F |
Origin of Product |
United States |
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